Lipophilicity (LogP) Comparison: 7-Bromo-9-fluoro vs. Non-Fluorinated 9-Bromo Analog
The target compound 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one exhibits a computed LogP of 2.94, whereas the non-fluorinated 9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094432-96-8) has a consensus LogP of approximately 2.56 . The ~0.4 LogP unit increase is attributable to the electron-withdrawing 9-fluoro substituent, which enhances membrane permeability potential while maintaining a favorable drug-likeness profile [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.94 (computed, XLOGP3-like method) |
| Comparator Or Baseline | 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094432-96-8): consensus LogP ≈ 2.56 |
| Quantified Difference | ΔLogP ≈ +0.38 (approximately 15% increase in lipophilicity) |
| Conditions | In silico prediction; target compound LogP from ChemScene computational chemistry data; comparator LogP from Bidepharm consensus LogP (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The 0.4 LogP difference translates to an approximately 2.4-fold higher theoretical membrane partitioning, which can significantly influence cell-based assay outcomes and oral bioavailability predictions in drug discovery programs.
- [1] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. (General reference on LogP significance in drug design.) View Source
